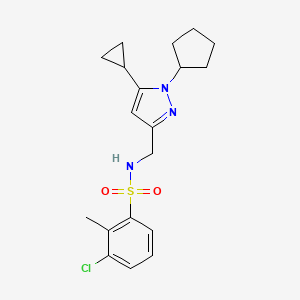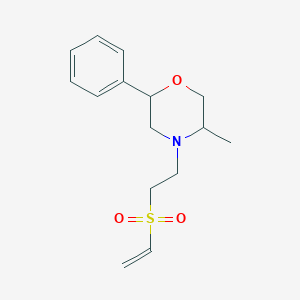![molecular formula C13H10ClN3O B2702614 4-Chloro-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1255783-50-6](/img/structure/B2702614.png)
4-Chloro-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine (CMPP) is an organic compound with a variety of applications in scientific research. It is a pyrazole-based compound with potential applications in drug development, as well as other areas of research. CMPP has a unique structure that makes it attractive for various scientific applications.
Scientific Research Applications
Synthesis and Bioactivity
Antidepressant Activities : Derivatives of pyrazoline, including those similar in structure to 4-Chloro-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine, have been synthesized and evaluated for their antidepressant activities. For instance, a study by Palaska et al. (2001) synthesized 3,5-diphenyl-2-pyrazoline derivatives, showing significant reduction in immobility times in mice, suggesting potential antidepressant effects (Palaska, Aytemir, Uzbay, & Erol, 2001).
Antioxidant and Antibacterial Properties : Research conducted by Khotimah et al. (2018) focused on the synthesis of pyrazoline derivatives, demonstrating very strong antioxidant activity, as well as notable antibacterial activity against Gram-positive and Gram-negative bacteria (Khotimah, Rahmadani, Rahmawati, & Ardana, 2018).
Chemical Structure and Complex Formation : Budzisz et al. (2004) explored the synthesis and structure of highly substituted pyrazole ligands, including their complexes with platinum(II) and palladium(II) metal ions. This work elucidates the potential for creating complex structures with specific chemical properties and applications in materials science (Budzisz, Małecka, & Nawrot, 2004).
Cytotoxicity Against Cancer Cells : Hassan et al. (2014) synthesized 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their pyrazolo[1,5-a]pyrimidine derivatives, evaluating their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. Such research highlights the potential for these compounds in cancer therapy (Hassan, Hafez, & Osman, 2014).
Mechanism of Action
Target of Action
The primary target of 4-Chloro-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a significant alteration in cell cycle progression . The compound’s interaction with CDK2 also induces apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 by this compound affects several biochemical pathways. These include the Ras/Erk, PLC-γ, and PI3K/Akt pathways , which are associated with cell proliferation and survival . The disruption of these pathways leads to the inhibition of cell growth and induction of apoptosis .
Pharmacokinetics
In silico admet studies of similar compounds suggest suitable pharmacokinetic properties .
Result of Action
The result of this compound’s action is the significant inhibition of cell growth and the induction of apoptosis . This is achieved through the compound’s interaction with CDK2 and the subsequent disruption of essential biochemical pathways .
properties
IUPAC Name |
4-chloro-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c1-18-10-4-2-3-9(7-10)11-8-12-13(14)15-5-6-17(12)16-11/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGABHGIQFJDTEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C=CN=C(C3=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-3-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2702531.png)
![N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2702532.png)



![8-Benzyl-7,7-dimethyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2702537.png)
![2-(1,3,7-Trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2702538.png)

![ethyl 4-((5-oxo-8-phenyl-5,8-dihydro-1H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidin-3-yl)amino)benzoate](/img/no-structure.png)
![3-(1,3-Benzodioxol-5-ylmethyl)-6-morpholin-4-yl-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-one](/img/structure/B2702544.png)

![1-[2-(2-Methyloxiran-2-yl)propan-2-yl]-1,2,4-triazole](/img/structure/B2702549.png)
![methyl 4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B2702550.png)
![ethyl 2-[({5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetyl)amino]benzoate](/img/structure/B2702552.png)